Methyl 3-isocyanato-4-methoxybenzoate
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Overview
Description
Methyl 3-isocyanato-4-methoxybenzoate is an organic compound with the molecular formula C10H9NO4. It is a derivative of benzoic acid and contains both an isocyanate group and a methoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-isocyanato-4-methoxybenzoate can be synthesized through the reaction of methyl 3-amino-4-methoxybenzoate with phosgene or triphosgene. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction conditions, such as temperature and pressure, is common to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-isocyanato-4-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Thiols: React with the isocyanate group to form thiocarbamates.
Acids/Bases: Facilitate nucleophilic substitution reactions involving the methoxy group.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
Methyl 3-isocyanato-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through the formation of stable urea or carbamate linkages.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive compounds.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity with various nucleophiles.
Mechanism of Action
The mechanism of action of methyl 3-isocyanato-4-methoxybenzoate primarily involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles to form stable covalent bonds, leading to the formation of ureas, carbamates, and thiocarbamates. These reactions can modify the structure and function of target molecules, such as proteins and enzymes, thereby influencing their biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-methoxybenzoate: Precursor in the synthesis of methyl 3-isocyanato-4-methoxybenzoate.
Methyl 3-hydroxy-4-methoxybenzoate: Similar structure but contains a hydroxyl group instead of an isocyanate group.
Methyl 3-iodo-4-methoxybenzoate: Contains an iodine atom instead of an isocyanate group.
Uniqueness
This compound is unique due to the presence of both an isocyanate group and a methoxy group, which confer distinct reactivity and versatility in chemical synthesis. The isocyanate group allows for the formation of stable covalent bonds with nucleophiles, while the methoxy group can participate in substitution reactions, making this compound valuable in various applications.
Properties
Molecular Formula |
C10H9NO4 |
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Molecular Weight |
207.18 g/mol |
IUPAC Name |
methyl 3-isocyanato-4-methoxybenzoate |
InChI |
InChI=1S/C10H9NO4/c1-14-9-4-3-7(10(13)15-2)5-8(9)11-6-12/h3-5H,1-2H3 |
InChI Key |
JNBHXEGLHWXTHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)N=C=O |
Origin of Product |
United States |
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